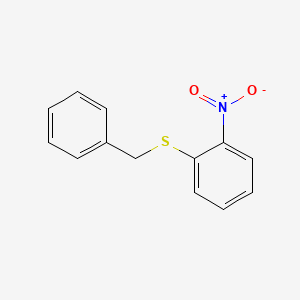

1-(Benzylsulfanyl)-2-nitrobenzene

Description

Overview of Nitroarenes as Versatile Synthetic Intermediates

Nitroarenes, or aromatic compounds bearing one or more nitro groups (–NO₂), are exceptionally versatile intermediates in synthesis. organic-chemistry.orgorganic-chemistry.org The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. rsc.org A paramount reaction of nitroarenes is their reduction to the corresponding anilines (aminoarenes). bohrium.com This transformation is a cornerstone of industrial chemistry, most notably in the production of dyes, polymers, and pharmaceuticals. bohrium.comresearchgate.net Modern research has expanded the utility of nitroarenes, employing them in photoredox catalysis and as oxidizing agents under specific conditions. chemsynthesis.comrsc.orgmolaid.com

Significance of Sulfanyl (B85325) and Nitro Functionalities in Organic Synthesis

The integration of both a sulfanyl (thioether) and a nitro group onto a benzene (B151609) ring, as seen in 1-(Benzylsulfanyl)-2-nitrobenzene, creates a molecule with rich chemical potential. The thioether group, specifically a benzylsulfanyl group, is important in its own right, found in various biologically active molecules and serving as a precursor for sulfoxides and sulfones. rsc.org The sulfur atom can be oxidized, and the C-S bond can participate in various coupling reactions. organic-chemistry.org

The nitro group, as mentioned, is a powerful electron-withdrawing group and a key precursor to the amino group. rsc.org The presence of these two functionalities in an ortho-relationship can lead to unique reactivity, including intramolecular cyclization reactions upon reduction of the nitro group, which is a common strategy for synthesizing sulfur-containing heterocyclic compounds.

Current Research Landscape of Substituted Benzene Compounds

The study of substituted benzenes remains a vibrant area of chemical research. rsc.org Scientists are focused on developing novel, efficient, and sustainable methods for their synthesis, often employing transition-metal catalysis to forge new carbon-carbon and carbon-heteroatom bonds. scbt.com A significant area of investigation involves understanding the interplay of different substituents on the benzene ring, which governs the regioselectivity of subsequent reactions. researchgate.netuni.lu In medicinal chemistry, there is a continuous effort to map how substitutions on the benzene ring affect a molecule's biological activity and properties, with concepts like bioisosteric replacement driving the design of new therapeutic agents.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-benzylsulfanyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRRWFHXFMJHDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327290 | |

| Record name | 1-(Benzylsulfanyl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22057-44-9 | |

| Record name | 1-(Benzylsulfanyl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties of 1 Benzylsulfanyl 2 Nitrobenzene

The fundamental properties of 1-(Benzylsulfanyl)-2-nitrobenzene are cataloged by various chemical suppliers. These identifiers are crucial for its unambiguous identification in research and commerce.

Table 1: Chemical Identity of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 22057-44-9 | scbt.com |

| Molecular Formula | C₁₃H₁₁NO₂S | scbt.com |

| Molecular Weight | 245.3 g/mol | scbt.com |

This table is interactive. Click on the headers to sort.

Synthesis of 1 Benzylsulfanyl 2 Nitrobenzene

While specific, peer-reviewed synthetic procedures for 1-(Benzylsulfanyl)-2-nitrobenzene are not extensively detailed in prominent literature, its structure suggests a straightforward synthesis based on well-established methods for preparing aryl benzyl (B1604629) sulfides. organic-chemistry.orgchemsynthesis.com The most common approach is through a nucleophilic aromatic substitution (SNAr) reaction.

A plausible and efficient route involves the reaction of a 2-halonitrobenzene, such as 1-chloro-2-nitrobenzene (B146284) or 1-fluoro-2-nitrobenzene, with benzyl mercaptan (phenylmethanethiol). The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The base deprotonates the thiol to form the more nucleophilic thiolate anion (benzylthiolate), which then displaces the halide on the electron-deficient nitroaromatic ring.

General Reaction Scheme:

Figure 1: A general synthetic route to this compound via nucleophilic aromatic substitution. X represents a halogen leaving group (e.g., Cl, F).

Figure 1: A general synthetic route to this compound via nucleophilic aromatic substitution. X represents a halogen leaving group (e.g., Cl, F).

This method benefits from the activation provided by the ortho-nitro group, which stabilizes the intermediate Meisenheimer complex and facilitates the substitution reaction.

Reactivity and Potential Transformations

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) stands as a cornerstone for the synthesis of nitroaryl thioethers. This reaction is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group, which activates the aromatic ring toward nucleophilic attack. wikipedia.org The nitro group effectively stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance, thereby driving the reaction forward. wikipedia.orgyoutube.com

A direct and widely employed method for synthesizing this compound involves the reaction of an ortho-halonitrobenzene with phenylmethanethiol (benzyl mercaptan). The electron-withdrawing nitro group activates the halide at the ortho and para positions for displacement. In this specific synthesis, an o-halonitrobenzene (e.g., 1-chloro-2-nitrobenzene (B146284) or 1-fluoro-2-nitrobenzene) is treated with phenylmethanethiol in the presence of a base. The base deprotonates the thiol to form the more nucleophilic thiolate anion, which then attacks the carbon atom bearing the halogen, leading to the substitution product.

The reaction is highly regioselective due to the powerful activating effect of the adjacent nitro group. This approach is fundamental in organic synthesis for creating specific thioether linkages on aromatic rings.

Table 1: Representative Conditions for SNAr Reaction with Phenylmethanethiol

| Halonitrobenzene | Base | Solvent | Product |

| 1-Chloro-2-nitrobenzene | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | This compound |

| 1-Fluoro-2-nitrobenzene | Sodium Hydroxide (NaOH) | Ethanol (B145695) | This compound |

This table represents typical, illustrative conditions. Actual reaction parameters such as temperature and reaction time can vary based on specific literature procedures.

To circumvent the use of often malodorous thiols like phenylmethanethiol, thiourea (B124793) can be employed as an odorless and stable sulfur source. rsc.org This method proceeds in a one-pot fashion where the halonitrobenzene first reacts with thiourea to form an S-aryl isothiouronium salt. This intermediate is then subjected to in-situ alkylation. For the synthesis of this compound, after the formation of the isothiouronium salt from 1-chloro-2-nitrobenzene and thiourea, a benzyl (B1604629) halide (e.g., benzyl bromide) is added along with a base. The base facilitates the hydrolysis of the intermediate and subsequent S-alkylation to yield the final thioether product.

This approach is advantageous due to the use of inexpensive and easy-to-handle reagents. rsc.orgmdpi.com Research has shown this method to be effective for generating a variety of nitroaryl thioethers in aqueous micellar solutions, presenting a greener alternative to traditional organic solvents. rsc.org

Benzylsulfanyl-substituted nitroaromatics are valuable precursors for the synthesis of more complex heterocyclic structures. For instance, derivatives of this compound can undergo base-catalyzed intramolecular cyclization reactions. Depending on the specific substrate and reaction conditions, this can lead to the formation of sulfur-containing heterocycles. A notable example is the synthesis of phenothiazine (B1677639) derivatives, which can be initiated by the reduction of the nitro group to an amine, followed by an intramolecular cyclization that involves the displacement of the benzyl group or other ring-forming reactions.

Catalytic Coupling Reactions

Transition-metal catalysis offers powerful alternatives to classical SNAr reactions, often proceeding under milder conditions with broader substrate scope and functional group tolerance.

While not a direct synthesis of the thioether, palladium-catalyzed reactions are crucial for creating the corresponding sulfonyl derivatives (sulfones), which are oxidized analogs. Aryl sulfonyl compounds can be synthesized via Pd-catalyzed coupling of aryl halides or bromides with a sulfonyl source. rsc.org For example, aryl bromides can be coupled with a surrogate for sulfur dioxide, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), to form an intermediate aryl sulfinate. nih.gov This sulfinate can then be trapped in situ with an electrophilic fluorine source to yield sulfonyl fluorides or further reacted to produce sulfones or sulfonamides. nih.govnih.gov This methodology provides a convergent route to aryl sulfonyl compounds with substitution patterns that may be difficult to access through traditional electrophilic aromatic substitution. nih.gov

Table 2: Palladium-Catalyzed Sulfonylation Approach

| Aryl Source | SO₂ Source | Catalyst System | Intermediate | Final Product Type |

| Aryl Bromide | DABSO | Pd Catalyst / Ligand | Aryl Sulfinate | Aryl Sulfonyl Halide/Fluoride |

| Arylboronic Acid | Phenyl Chlorosulfate | Pd Catalyst / Ligand | Aryl Sulfinate | Aryl Sulfonyl Chloride |

This table summarizes generalized palladium-catalyzed routes to sulfonyl compounds.

Copper-catalyzed cross-coupling reactions provide a valuable tool for C–S bond formation. acs.orgresearchgate.net These methods can couple aryl halides with thiols to form aryl thioethers. researchgate.net In a typical protocol, an aryl iodide or bromide is reacted with a thiol in the presence of a copper(I) catalyst, such as copper(I) iodide (CuI), and a base. acs.orgresearchgate.net The use of ligands like oxalic diamides can enhance the catalytic activity, even enabling the coupling of less reactive aryl chlorides. researchgate.net

Recent advancements have introduced photoinduced, copper-catalyzed methods that can proceed at very low temperatures (e.g., 0°C or below), which is a significant improvement over traditional methods requiring higher heat. organic-chemistry.orgacs.org These mild conditions are compatible with a wide range of functional groups. The mechanism for these photoinduced reactions is suggested to involve a single-electron transfer (SET) pathway, differing from the concerted mechanism often proposed for non-photoinduced copper-catalyzed couplings. organic-chemistry.orgacs.org

Advanced Synthetic Strategies

Advanced synthetic methods offer significant improvements over traditional batch processing, primarily focusing on increased efficiency, enhanced safety, and alignment with the principles of green chemistry. These strategies are pivotal in modern organic synthesis for creating complex molecules like this compound.

Microwave-Assisted Synthesis in Green Chemistry Context

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, drastically reducing reaction times, often from hours to minutes, and improving product yields. ijesi.orgnih.gov This technique utilizes microwave irradiation to provide uniform and rapid heating of the reaction mixture, a stark contrast to the often inefficient and slow heat transfer of conventional methods. nih.gov The application of microwave energy can accelerate reactions, leading to cleaner products by minimizing the formation of byproducts that can occur during prolonged heating. ijesi.org

In the context of synthesizing structures related to this compound, microwave assistance is particularly beneficial. For instance, the Ullmann condensation, a classic method for forming C-S bonds via the coupling of an aryl halide with a thiol, can be significantly enhanced. researchgate.net Research has demonstrated that microwave irradiation of a thiophenol and an aryl halide in the presence of a copper(I) catalyst provides a rapid and convenient method for C-S bond formation. researchgate.net Similarly, the synthesis of nitroaromatic precursors can be made more efficient. The nitration of benzene (B151609) using a solid acid catalyst (sulfated natural bentonite) in a microwave reactor has been shown to produce nitrobenzene (B124822) with high selectivity. researchgate.net These microwave-assisted protocols align with green chemistry principles by reducing energy consumption and often allowing for the use of less hazardous reagents or smaller solvent volumes. ijesi.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to Days | Minutes to Hours nih.gov |

| Energy Consumption | High | Reduced ijesi.org |

| Heating Method | Surface-based, slow, non-uniform | Volumetric, rapid, uniform nih.gov |

| Product Yield | Often lower | Generally higher ijesi.org |

| Byproduct Formation | Can be significant | Often minimized ijesi.org |

Application of Flow Chemistry for Enhanced Efficiency and Waste Reduction

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers substantial advantages in safety, efficiency, and scalability over traditional batch methods. seqens.com This technology is particularly well-suited for managing highly exothermic or hazardous reactions, such as nitration, which is a key step in preparing the nitroaromatic core of the target molecule. seqens.comewadirect.com The small volume of the reactor ensures superior heat and mass transfer, allowing for precise temperature control and minimizing the risk of thermal runaways. ewadirect.com

The synthesis of nitro compounds, which are fundamental building blocks, can be performed more safely and efficiently in continuous-flow systems. ewadirect.combeilstein-journals.org For example, the production of nitroglycerin and TNT, both involving hazardous nitration steps, has been shown to be safer and more efficient using flow processes. ewadirect.com This approach also facilitates the in situ generation and immediate use of unstable intermediates, such as acetyl nitrate (B79036), a mild nitrating agent, thereby avoiding the risks associated with its storage and handling. nih.gov The reduction of nitroarenes to anilines, another common transformation, has also been successfully adapted to flow conditions using heterogeneous catalysts. rsc.org By enabling automation, reducing reaction times, and minimizing solvent and energy consumption, flow chemistry significantly lessens the environmental footprint of chemical synthesis. seqens.com

| Scalability | Straightforward scaling by extending operational time or "numbering-up" reactors without redevelopment. | ewadirect.com |

Mechanochemical Coupling Transformations in Nitro Compound Synthesis

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling) rather than conventional heating or solvents, represents a significant advancement in green synthesis. serdp-estcp.mil This solvent-free approach can lead to high-yield transformations, reduce waste, and provide access to novel reaction pathways that are difficult to achieve in solution. researchgate.net

The synthesis of nitro compounds has been successfully demonstrated using mechanochemical methods. Aromatic nitration can be achieved by milling an organic precursor with a solid nitrate source and a catalyst, completely avoiding the use of corrosive acid mixtures like nitric and sulfuric acid. serdp-estcp.mildtic.mil This process is not only safer but also environmentally benign. serdp-estcp.mil Research has shown that mechanochemical nitration of toluene (B28343) can achieve high yields (ca. 90%) and that the process can be controlled by varying milling parameters. dtic.mil Furthermore, the reduction of aromatic nitro compounds to anilines has been accomplished via mechanochemical catalytic transfer hydrogenation, using ammonium (B1175870) formate (B1220265) as a hydrogen source in a clean and efficient manner. mdpi.comnih.gov While the direct mechanochemical C-S coupling to form this compound is a developing area, the principles have been established for related C-N bond formations, suggesting its future potential. researchgate.net

Precursor Synthesis and Derivatization

Preparation of Substituted Nitrobenzenes for Subsequent Functionalization

The foundational step for many synthetic routes targeting nitroaromatic compounds is electrophilic aromatic substitution. The nitration of benzene and its derivatives is a classic and widely used method to introduce a nitro (-NO₂) group onto an aromatic ring. uobabylon.edu.iq This reaction is typically carried out using a "nitrating mixture" of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). beavon.org.uk The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly reactive electrophile, the nitronium ion (NO₂⁺). uobabylon.edu.iq

The reaction conditions, particularly temperature, must be carefully controlled. For the nitration of benzene to nitrobenzene, the temperature is generally kept below 50-60°C to prevent over-nitration and the formation of dinitrobenzene isomers. beavon.org.uktiu.edu.iq If a substituent is already present on the benzene ring, it will direct the incoming nitro group to specific positions (ortho, meta, or para). chemguide.co.uk For example, an activating group like a methyl group will primarily direct the nitro group to the ortho and para positions, while a deactivating group like a nitro group itself will direct an incoming group to the meta position. chemguide.co.uk The resulting substituted nitrobenzene can then undergo further functionalization, such as nucleophilic aromatic substitution, to introduce other groups, including the benzylsulfanyl moiety.

Formation of Sulfonyl Chloride Intermediates

Sulfonyl chlorides are valuable intermediates in organic synthesis, often used to create sulfonamides and other sulfur-containing compounds. Nitro-substituted arylsulfonyl chlorides, such as o-nitrobenzenesulfonyl chloride, are particularly useful precursors. One established method for synthesizing o-nitrobenzenesulfonyl chloride involves the oxidative chlorination of di-o-nitrophenyl disulfide. orgsyn.org This process uses a mixture of concentrated hydrochloric and nitric acids, with chlorine gas passed through the heated mixture. orgsyn.org

Another common industrial method is the direct chlorosulfonation of a nitroaromatic compound. For example, nitrobenzene can be reacted with chlorosulfonic acid (HSO₃Cl) to produce nitrobenzene sulfonyl chloride. google.com Patents describe processes using an excess of chlorosulfonic acid, sometimes with acylating agents like phosphorus pentoxide, to drive the reaction. google.com More modern and sustainable methods are also being developed, such as the photocatalytic synthesis of sulfonyl chlorides from arenediazonium salts under mild, visible-light-irradiated conditions, which shows high tolerance for functional groups like nitro groups. acs.org These intermediates can then be used in subsequent coupling reactions.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetanilide |

| Acetic acid anhydride |

| Acetyl nitrate |

| Ammonium formate |

| Benzene |

| Chlorosulfonic acid |

| Di-o-nitrophenyl disulfide |

| m-Dinitrobenzene |

| Nitric acid |

| Nitrobenzene |

| o-Nitrobenzenesulfonyl chloride |

| Nitroglycerin |

| p-Nitrophenol |

| Paracetamol |

| Phosphorus pentoxide |

| Procainamide |

| Sulfuric acid |

| Toluene |

| 2-Nitromethylbenzene |

| 4-Nitromethylbenzene |

Oxidation Reactions of the Sulfanyl (B85325) Group

The sulfur atom in the benzylsulfanyl group is susceptible to oxidation, which can be controlled to yield either sulfoxides or sulfones.

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic chemistry. google.com Various oxidizing agents can be employed for this purpose. For instance, hydrogen peroxide is a common and environmentally benign oxidant used for these transformations. mdpi.com The reaction can be catalyzed by various metal catalysts to enhance efficiency and selectivity. organic-chemistry.org The choice of oxidant and reaction conditions, such as temperature, can influence whether the reaction stops at the sulfoxide (B87167) stage or proceeds to the sulfone. google.com For example, using one equivalent of an oxidant like meta-chloroperbenzoic acid (mCPBA) at low temperatures often favors the formation of the sulfoxide, while using an excess of the oxidant at room temperature typically leads to the sulfone. google.com Biocatalytic methods, using microorganisms like Aspergillus ochraceus and Penicillium funiculosum, have also been developed for the oxidation of alkyl aryl sulfides to their corresponding sulfones under mild, environmentally friendly conditions. orientjchem.org

The general transformation can be represented as follows:

This compound → 1-(Benzylsulfinyl)-2-nitrobenzene (Sulfoxide) 1-(Benzylsulfinyl)-2-nitrobenzene → 1-(Benzylsulfonyl)-2-nitrobenzene (Sulfone)

Table 1: Common Oxidizing Agents for Sulfide (B99878) Oxidation

| Oxidant | Selectivity (Sulfoxide vs. Sulfone) | Typical Conditions |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Can be controlled by stoichiometry and catalyst | Often used with a catalyst (e.g., tungstate, niobium carbide) |

| meta-Chloroperbenzoic Acid (mCPBA) | Good selectivity with controlled stoichiometry | 1 equivalent for sulfoxide, >2 equivalents for sulfone |

| Oxone® | Effective for selective oxidation to sulfoxides | Often used in a packed-bed reactor for flow chemistry applications. researchgate.net |

| Selectfluor® | High yields for both sulfoxides and sulfones | Utilizes water as the oxygen source at ambient temperature. organic-chemistry.org |

Chemoselectivity in the oxidation of sulfides is crucial to avoid over-oxidation to the sulfone when the sulfoxide is the desired product. The reaction temperature and the nature of the oxidant are key factors in controlling this selectivity. google.comorganic-chemistry.org For example, maintaining a low reaction temperature, often at 0°C or even -78°C, can significantly improve the selectivity for sulfoxide formation. google.com The choice of solvent can also play a role in the reaction outcome. orientjchem.org Furthermore, certain catalytic systems have been designed to exhibit high chemoselectivity. For instance, specific catalysts can favor the formation of sulfoxides, while others are more effective for the synthesis of sulfones. organic-chemistry.org In some cases, the electronic properties of the substituents on the aromatic ring can influence the reaction, although in the case of this compound, the primary focus is on the controlled oxidation of the sulfur atom. mdpi.com

Reduction of the Nitro Group

The nitro group in this compound can be readily reduced to an amino group, yielding 2-(benzylsulfanyl)aniline. This transformation is significant as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com

The reduction of aromatic nitro compounds to their corresponding anilines is a widely used industrial process. wikipedia.org Several methods are available for this transformation, including catalytic hydrogenation and the use of reducing metals in acidic media. masterorganicchemistry.comyoutube.com

Common methods for the reduction of nitroarenes include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.comwikipedia.org It is a clean and efficient method, often providing high yields of the desired aniline (B41778). researchgate.netresearchgate.net

Metal/Acid Reduction: A classic method involves the use of a metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, typically hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com Tin(II) chloride (SnCl₂·2H₂O) is a particularly mild and selective reagent for this purpose, capable of reducing nitro groups without affecting other sensitive functional groups. stackexchange.com

The reduction of this compound to 2-(benzylsulfanyl)aniline is a key step in the synthesis of more complex molecules. nih.gov

Table 2: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Notes |

|---|---|---|

| H₂ / Pd/C | Hydrogen gas, catalyst in a solvent (e.g., ethanol) | Highly efficient and clean. masterorganicchemistry.com |

| Fe / HCl | Iron powder in hydrochloric acid | A classic and cost-effective method. youtube.com |

| SnCl₂·2H₂O | In a solvent like ethanol or ethyl acetate (B1210297) | Mild and selective for the nitro group. stackexchange.com |

| Raney Nickel | Hydrogen gas or hydrazine (B178648) | Effective catalyst for hydrogenation. wikipedia.org |

Extensive research has been conducted on the catalytic hydrogenation of nitroaromatics like nitrobenzene. rsc.orgcetjournal.it Studies often focus on developing highly active and selective catalysts that can be easily recovered and reused. researchgate.net For example, catalysts based on copper nanoparticles supported on mesoporous materials have shown good performance and stability in the gas-phase hydrogenation of nitrobenzene. rsc.org The regeneration and reuse of catalysts are critical for the economic and environmental sustainability of the process. Studies have shown that some catalysts can be recycled multiple times without a significant loss of activity. researchgate.net

Nucleophilic Transformations

The presence of the electron-withdrawing nitro group activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). youtube.comnumberanalytics.com In this type of reaction, a nucleophile attacks the carbon atom bearing a leaving group, leading to its substitution. masterorganicchemistry.comyoutube.com While the benzylsulfanyl group is not a typical leaving group in the same way as a halide, the principles of SNAr are relevant to understanding the reactivity of the aromatic ring. The strong electron-withdrawing effect of the nitro group at the ortho position makes the ring more electrophilic and thus more susceptible to attack by nucleophiles. youtube.comnumberanalytics.com The stability of the intermediate Meisenheimer complex is a key factor in these reactions. numberanalytics.com

Reactions Involving Displacement of Activating Groups

The strong electron-withdrawing nature of the nitro group activates the aromatic ring of this compound for nucleophilic aromatic substitution (SNAr). In this context, the nitro group itself acts as an activating group for the displacement of a leaving group, and in many cases, can be displaced by a strong nucleophile. This reactivity is a known phenomenon for nitrobenzenes substituted with other electron-withdrawing groups. lookchem.com

While the benzylsulfanyl group is not a typical leaving group, the nitro group at the ortho position can be susceptible to displacement by various nucleophiles, particularly under forcing conditions or when the reaction is conducted in polar aprotic solvents like HMPA or DMSO, which are known to accelerate such substitutions. lookchem.com The general mechanism involves the attack of a nucleophile on the carbon atom bearing the nitro group, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the nitrite (B80452) ion. nih.gov

Nitrobenzenes are known to undergo nucleophilic substitution of the nitro group with alkoxides, and this reaction is typically facilitated when carried out in a polar aprotic solvent at room temperature with an excess of the alkoxide. rsc.org

Table 1: Examples of Nucleophilic Displacement of Nitro Groups in Activated Nitrobenzenes

| Reactant | Nucleophile | Product | Solvent | Conditions |

| o-Dinitrobenzene | Sodium benzenesulfinate | 2-Nitrophenyl phenyl sulfone | HMPA | 25 °C |

| p-Nitrobenzonitrile | Sodium benzenesulfinate | 4-Cyanophenyl phenyl sulfone | HMPA | 80 °C |

| η⁶-Nitrobenzene-η⁵-cyclopentadienyliron | Methoxide (CH₃O⁻) | η⁶-Methoxybenzene-η⁵-cyclopentadienyliron | CH₃OH/K₂CO₃ | Reflux |

This table presents examples of nucleophilic displacement of nitro groups in various activated nitrobenzene derivatives, illustrating the feasibility of this reaction pathway.

Derivatization through Amino Group Reactions

The nitro group of this compound can be selectively reduced to an amino group, yielding 2-(benzylsulfanyl)aniline. This transformation is a common and crucial step in the synthesis of various heterocyclic compounds and other complex molecules. Several reagents can achieve this reduction, with a notable method being the use of sodium sulfide or hydrogen sulfide in a basic medium, a process known as the Zinin reduction. wikipedia.orgacs.org This method is particularly useful as it is often chemoselective for the nitro group in the presence of other reducible functionalities. acs.org Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel is also a widely employed method for the reduction of aromatic nitro compounds. wikipedia.orggoogle.com

The resulting 2-(benzylsulfanyl)aniline is a versatile intermediate. The amino group can undergo a variety of reactions, allowing for extensive derivatization. These reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides. For instance, treatment with acetyl chloride would yield N-(2-(benzylsulfanyl)phenyl)acetamide.

Alkylation: Introduction of alkyl groups onto the nitrogen atom.

Diazotization: Reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate can then be subjected to a range of Sandmeyer-type reactions to introduce various substituents.

Cyclization: The ortho relationship of the amino and benzylsulfanyl groups allows for intramolecular cyclization reactions to form sulfur-containing heterocycles, as will be discussed in section 3.5.

Table 2: Potential Derivatization Reactions of 2-(benzylsulfanyl)aniline

| Reaction Type | Reagent(s) | Potential Product |

| Acylation | Acetyl chloride, pyridine | N-(2-(benzylsulfanyl)phenyl)acetamide |

| Sulfonylation | Toluenesulfonyl chloride, base | N-(2-(benzylsulfanyl)phenyl)-4-methylbenzenesulfonamide |

| Diazotization | Sodium nitrite, hydrochloric acid (aq) | 2-(Benzylsulfanyl)benzenediazonium chloride |

This table outlines some of the common derivatization reactions that can be performed on the amino group of 2-(benzylsulfanyl)aniline.

Electrophilic Aromatic Substitution Patterns

The outcome of electrophilic aromatic substitution (EAS) on the this compound ring is determined by the combined directing effects of the two substituents. The nitro group and the benzylsulfanyl group exert opposing influences on the regioselectivity of the reaction.

The nitro group (-NO₂) is a powerful deactivating group and a meta-director. vaia.comvedantu.comsarthaks.com It withdraws electron density from the aromatic ring through both a strong inductive effect (-I) and a resonance effect (-M). This deactivation makes the ring significantly less reactive towards electrophiles than benzene. libretexts.org The resonance structures of nitrobenzene show a buildup of positive charge at the ortho and para positions, thus directing incoming electrophiles to the meta position, which is comparatively less deactivated. vedantu.comsarthaks.com

The benzylsulfanyl group (-SCH₂Ph) , a type of thioether, is an activating group and an ortho, para-director. cognitoedu.orgsavemyexams.com The sulfur atom can donate electron density to the aromatic ring via resonance (+M effect) through its lone pairs of electrons, which outweighs its inductive electron withdrawal (-I effect). This donation of electron density increases the reactivity of the ring towards electrophiles and directs substitution to the ortho and para positions relative to the benzylsulfanyl group.

In this compound, these two effects are in competition. The positions on the aromatic ring are influenced as follows:

Position 3: Meta to the nitro group and ortho to the benzylsulfanyl group.

Position 4: Para to the benzylsulfanyl group.

Position 5: Meta to the nitro group.

Position 6: Ortho to the benzylsulfanyl group and ortho to the nitro group.

Given that the benzylsulfanyl group is an activator and the nitro group is a strong deactivator, the activating effect of the benzylsulfanyl group will likely dominate in determining the position of substitution. Therefore, electrophilic attack is most likely to occur at the positions activated by the benzylsulfanyl group, which are the ortho and para positions relative to it. However, the ortho position (position 3) is also meta to the deactivating nitro group, making it a plausible site for substitution. The other ortho position (position 6) is adjacent to the bulky benzylsulfanyl group and ortho to the deactivating nitro group, making it sterically hindered and electronically disfavored. The para position (position 4) relative to the benzylsulfanyl group is a likely site for substitution.

Therefore, electrophilic aromatic substitution on this compound is expected to yield a mixture of products, with substitution occurring primarily at the positions para and ortho to the benzylsulfanyl group (positions 4 and 3, respectively). The exact ratio of these products would depend on the specific electrophile and the reaction conditions.

Cyclization and Rearrangement Reactions

The structure of this compound and its derivatives allows for several synthetically useful cyclization and rearrangement reactions.

A key transformation is the intramolecular cyclization of 2-(benzylsulfanyl)aniline, which is readily prepared by the reduction of this compound. This aniline derivative is a precursor for the synthesis of phenothiazine and its derivatives. google.comresearchgate.net Phenothiazines are an important class of heterocyclic compounds with various applications. The cyclization can be achieved through different methods, often involving oxidative conditions or the use of a catalyst to facilitate the formation of the tricyclic phenothiazine core.

Another potential reaction for molecules with the structural motif of this compound is the Smiles rearrangement . acs.orgwikipedia.org This is an intramolecular nucleophilic aromatic substitution where a suitable nucleophilic group displaces an activated aryl system. wikipedia.org For a Smiles rearrangement to occur in this system, the benzyl group would need to be modified to contain a nucleophilic group (e.g., -OH, -NH₂) that could attack the nitro-activated benzene ring, leading to the migration of the aryl group. The presence of the activating nitro group ortho to the sulfide linkage makes the aromatic ring susceptible to such intramolecular attack. acs.orgnih.govnih.gov

Furthermore, photoreactions of nitrobenzene derivatives with thiols have been reported to yield sulfonamides, and in some cases, subsequent rearrangements like a photo-Fries rearrangement of the resulting sulfonamide can occur. tandfonline.comtandfonline.com

Table 3: Potential Cyclization and Rearrangement Reactions

| Starting Material Precursor | Reaction Type | Key Conditions/Reagents | Product Type |

| 2-(Benzylsulfanyl)aniline | Oxidative Cyclization | Oxidizing agent | Phenothiazine derivative |

| Modified this compound | Smiles Rearrangement | Base | Rearranged diaryl ether/amine |

This table summarizes potential cyclization and rearrangement reactions for derivatives of this compound.

Density Functional Theory (DFT) Studies

DFT has become a principal method for investigating the quantum mechanical properties of molecules. By approximating the electron density, it allows for the calculation of various molecular attributes with a favorable balance of accuracy and computational cost.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

Theoretical calculations indicate that the molecule adopts a non-planar conformation. The two phenyl rings are not coplanar, a result of the flexible benzyl C-S-C bridge. The degree of this non-planarity is quantified by the dihedral angles between the planes of the two aromatic rings. This twisted structure is a key determinant of the molecule's electronic and packing properties. Studies on similar nitrobenzene derivatives show that the nitro group itself may be slightly twisted out of the plane of the benzene ring to which it is attached. researchgate.net The final optimized geometry represents a balance between the delocalization of π-electrons, which favors planarity, and steric hindrance between the atoms, which can lead to a more twisted structure.

Table 1: Selected Optimized Geometrical Parameters for Phenyl Rings Note: This table presents typical bond length and angle ranges for phenyl rings as determined by DFT calculations on similar aromatic structures. Specific values for this compound would be obtained from a dedicated computational study.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-C | Bond length within the benzene ring | 1.35 - 1.46 Å nih.gov |

| C-H | Bond length of aromatic C-H | ~1.09 Å nih.gov |

| C-C-C | Bond angle within the benzene ring | ~120° |

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and electronic transition energies. nih.gov

For this compound, DFT calculations show the distribution of electron density for these orbitals. Typically, in such donor-acceptor systems, the HOMO is localized on the more electron-rich part of the molecule, while the LUMO is centered on the electron-deficient part. In this case, the HOMO is expected to have significant contributions from the benzylsulfanyl group (the donor), while the LUMO is predominantly localized on the nitrobenzene moiety (the acceptor), specifically on the electron-withdrawing nitro group. scispace.comnih.gov

This spatial separation of the HOMO and LUMO is characteristic of an intramolecular charge transfer (ICT) system. nih.gov A smaller HOMO-LUMO energy gap generally indicates that the molecule can be more easily excited and is more chemically reactive. nih.gov

Table 2: Frontier Molecular Orbital (FMO) Properties Note: The values presented are illustrative based on typical DFT calculations for similar aromatic nitro compounds. nih.gov

| Parameter | Description | Illustrative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 to -1.5 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 3.5 to 4.5 |

Conceptual DFT provides a framework for quantifying the reactivity of a molecule using descriptors derived from its electronic structure. core.ac.ukresearchgate.net These global reactivity descriptors are calculated from the energies of the HOMO and LUMO and help predict how the molecule will behave in a chemical reaction. researchgate.net

Key reactivity descriptors include:

Chemical Potential (μ): Represents the "escaping tendency" of electrons from the system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η ≈ (ELUMO - EHOMO).

Global Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive. nih.gov

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / (2η). nih.govcore.ac.uk

For this compound, the presence of the electron-withdrawing nitro group suggests it would possess a significant electrophilicity index, indicating its susceptibility to attack by nucleophiles. dergipark.org.tr The values of these descriptors allow for a quantitative comparison of its reactivity with other related compounds. researchgate.net

Table 3: Calculated Global Reactivity Descriptors Note: These values are derived from the illustrative FMO energies in Table 2.

| Descriptor | Formula | Significance | Illustrative Value |

|---|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency | -4.25 eV |

| Chemical Hardness (η) | ELUMO - EHOMO | Resistance to charge transfer | 4.0 eV |

| Global Softness (S) | 1 / η | Reactivity and polarizability | 0.25 eV⁻¹ |

| Electrophilicity Index (ω) | μ² / (2η) | Electron-accepting capacity | 2.26 eV |

Spectroscopic Data Correlation with Theoretical Models

A powerful application of computational chemistry is the prediction of spectroscopic data. By comparing these theoretical spectra with experimental results, chemists can confirm molecular structures and gain a deeper understanding of the underlying physical phenomena.

The Gauge-Including Atomic Orbital (GIAO) method is a reliable DFT-based approach for calculating the nuclear magnetic resonance (NMR) shielding tensors of a molecule. nih.gov From these tensors, the isotropic chemical shifts (δ) for nuclei like ¹H and ¹³C can be predicted.

By performing GIAO calculations on the optimized geometry of this compound, a theoretical NMR spectrum can be generated. This calculated spectrum can then be compared with the experimental one. A good correlation between the predicted and measured chemical shifts serves as strong evidence for the correctness of the optimized structure. nih.govrsc.org Discrepancies can often be explained by solvent effects or dynamic processes not fully captured by the gas-phase theoretical model. The method is particularly useful for assigning specific signals in a complex spectrum to the correct atoms in the molecule. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for modeling the electronic absorption spectra (UV-Vis) of molecules. rsc.org It calculates the energies of electronic transitions from the ground state to various excited states.

For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength (a measure of transition probability or intensity) for the principal electronic transitions. tubitak.gov.tr Analysis of the molecular orbitals involved in these transitions allows for their definitive assignment.

The lowest energy absorption band in this compound is expected to be an intramolecular charge transfer (ICT) transition, corresponding to the promotion of an electron from the HOMO (located on the benzylsulfanyl part) to the LUMO (on the nitrobenzene part). rsc.org This is a π → π* transition. TD-DFT calculations can confirm this assignment and identify other higher-energy transitions, providing a complete interpretation of the experimental UV-Vis spectrum. researchgate.netresearchgate.net

Table 4: Theoretical UV-Vis Spectral Data from TD-DFT Note: This table illustrates typical results from a TD-DFT calculation on a molecule with intramolecular charge transfer characteristics. tubitak.gov.tr

| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|

| ~350-380 | > 0.1 | HOMO → LUMO | π → π* (ICT) |

| ~280-300 | > 0.2 | HOMO-1 → LUMO | π → π* |

| ~240-260 | > 0.3 | HOMO → LUMO+1 | π → π* |

Non-covalent Interaction Analysis

Energetic Analysis of Supramolecular Assemblies

There is no available research on the energetic analysis of supramolecular assemblies of this compound. This analysis typically involves high-level computational methods to calculate the interaction energies between molecules, helping to understand the stability and nature of the forces driving the formation of larger molecular aggregates.

Quantum Chemical Calculations for Structure-Activity Relationships

Specific quantum chemical calculations aimed at elucidating the structure-activity relationships (SAR) of this compound have not been reported in the scientific literature. QSAR studies use computational models to correlate the chemical structure of a compound with its biological activity. These investigations often involve the calculation of molecular descriptors such as electronic properties (e.g., HOMO-LUMO energies, electrostatic potential) and steric properties to predict the compound's behavior and guide the design of new, more active analogues.

Biological Activity and Medicinal Chemistry Applications

Anticancer and Antitumor Activities of Related Benzylstyrylsulfonyl Derivatives

Benzenesulphonohydrazide derivatives have demonstrated notable antitumor activities. nih.gov The specific substitution patterns on the phenyl ring play a crucial role in their cytotoxicity and selectivity against cancer cell lines. nih.gov For instance, substitutions with fluorine and bromine atoms have been shown to yield significant and diverse cytotoxicity against tumor cells while maintaining safety for normal cells. nih.gov

The anticancer effects of related compounds are often attributed to their ability to induce programmed cell death (apoptosis) and interfere with cell division (mitosis).

Mitotic Inhibition : Some small molecules can disrupt mitosis, leading to cell cycle arrest and subsequent cell death. For example, the compound monastrol (B14932) causes mitotic arrest by specifically inhibiting the motor protein Eg5, which is essential for the formation of a bipolar spindle. d-nb.info N-(6(4)-indazolyl)benzenesulfonamide derivatives have been shown to cause a block in the G2/M phase of the cell cycle, suggesting an interaction with microtubules. nih.gov

Apoptosis Induction : Various structurally diverse compounds, including benzazoles and benzoxazines, have been shown to induce apoptosis in tumor cells. esisresearch.org Certain N-(6(4)-indazolyl)benzenesulfonamide derivatives trigger apoptosis by upregulating key markers like p53 and bax. nih.gov Studies on benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives also confirm their ability to induce apoptosis in cancer cell lines. mdpi.com Interestingly, some chemotherapeutic drugs can induce apoptosis without generating reactive oxygen species. nih.gov

PLK1 Pathway Inhibition : Polo-like kinase 1 (PLK1) is a crucial regulator of the cell cycle and is considered an oncogene in several cancers. nih.gov Inhibition of PLK1 can lead to decreased viability and survival of cancer cells through the induction of apoptosis. nih.gov Pharmacological inhibition of PLK1 has been shown to repress the expression of key autophagy and apoptosis-related proteins. nih.gov Combining PLK1 inhibitors with other therapies has demonstrated superior anticancer effects by increasing apoptosis and disrupting the cell cycle. nih.gov

Structure-activity relationship (SAR) studies are essential for optimizing the therapeutic potential of lead compounds.

For benzenesulphonohydrazone derivatives , the nature and position of substituents on the phenyl ring significantly influence their antitumor activity and selectivity.

| Substituent Position | Effect on Antitumor Activity |

| R¹ (Fluorine) and R³ (Bromine) | Provides the most diverse and significant cytotoxicity to tumor cells with safety for normal cells. nih.gov |

| R¹ (Bromine), R² (Hydroxy), R³ (Methoxy) | Increases activity against HepG2 and H2170 tumor cell lines. nih.gov |

| R² and R³ (OH) | Decreases selectivity. nih.gov |

In the case of benzylsulfanyl imidazole (B134444) derivatives , which inhibit cytokine release, SAR studies have revealed that substituents at the 4-R, 5-R, and 6-R positions can enhance their inhibitory actions. nih.gov For benzothiazole derivatives developed as potential imaging probes for tau protein, replacing the trans-butadiene bridge with amide and ester moieties allowed for the observation of neurofibrillary tangles. rsc.org

Antimicrobial and Anti-Infective Properties of Related Sulfur-Containing Aromatic Compounds

Organosulfur compounds, both natural and synthetic, exhibit a broad spectrum of antibacterial properties. nih.gov The sulfur moiety in these compounds can act as a metal chelator or as a nucleophile/electrophile, which contributes to their antimicrobial action. nih.gov High-sulfur-content polymers have also been investigated for their antibacterial properties, particularly in preventing biofilm formation. acs.org The antimicrobial activity of sulfur is often dependent on its particle size, with nanoparticles showing enhanced effects. researchgate.net

The following table summarizes the antimicrobial potential of various sulfur-containing compounds.

| Compound Type | Antimicrobial Activity |

| Organosulfur Compounds | Exhibit a wide variety of antibacterial properties. nih.gov |

| Inverse Vulcanized Sulfur Polymers | Show potential as antibacterial surfaces against E. coli and S. aureus. acs.org |

| Sulfur Nanoparticles | Possess broad-spectrum antimicrobial activity and can be an effective alternative to metal nanoparticles. researchgate.net |

| Benzothiazole Derivatives | Have shown antibacterial and antifungal activities. esisresearch.orgresearchgate.net |

| Benzenesulphonohydrazide Derivatives | Reported to have antimicrobial activity. nih.gov |

Anticonvulsant Potential of Benzothiazole Coupled Sulfonamide Derivatives

Benzothiazole, a bicyclic organosulfur heterocyclic compound, is a key pharmacophore in several clinically used drugs and has been explored for its anticonvulsant properties. researchgate.netnih.gov Novel benzothiazole-coupled sulfonamide derivatives have been synthesized and evaluated for their anticonvulsant potential. nih.govnih.gov

In preclinical studies using a maximal electroshock (MES) model in mice, certain derivatives showed potent anticonvulsant activity. nih.govnih.gov For example, compound 9 from a synthesized series emerged as the most potent anticonvulsant agent in the MES test. nih.gov In the pentylenetetrazole (PTZ) test, compound 8 was found to be the most potent. nih.gov SAR studies indicated that a p-Cl group on the benzenesulfonamide (B165840) moiety exhibited better anticonvulsant activity than p-Br or p-F groups. researchgate.net

| Compound | Test Model | Activity |

| Compound 9 | Maximal Electroshock (MES) | Most potent anticonvulsant. nih.gov |

| Compound 8 | Pentylenetetrazole (PTZ) | Most potent anticonvulsant. nih.gov |

| N/A | SAR observation | p-Cl group on benzenesulfonamide shows better activity than p-Br or p-F. researchgate.net |

Applications as Imaging Agents and Probes

Sulfur-containing compounds have found significant applications in the development of fluorescent probes for molecular imaging. nih.gov These probes are designed to detect and visualize biologically important species, such as reactive sulfur species (RSS), which include hydrogen sulfide (B99878) (H₂S) and sulfane sulfurs. nih.govresearchgate.net

Researchers have developed mitochondria-targeted fluorescent probes for the selective and sensitive detection of sulfane sulfur, which can be used to evaluate real-time dynamic changes during pathological conditions like ischemia. rsc.org Some probes are designed with a turn-on fluorescent response, where the interaction with the target molecule initiates a chemical reaction that releases a fluorophore, leading to a significant increase in the fluorescent signal. nih.gov For example, probes like SSP1 and SSP2 have been developed for the highly selective detection of sulfane sulfurs over other reactive species. researchgate.net Benzothiazole derivatives have also been explored as potential molecular probes for imaging tau protein aggregates in Alzheimer's disease. rsc.org

Prolyl Hydroxylase Inhibition and Therapeutic Relevance

Prolyl hydroxylase domain-containing enzymes (PHDs) are key sensors of oxygen levels in cells. nih.govnih.gov Inhibiting these enzymes can stabilize hypoxia-inducible factors (HIFs), which are transcription factors that regulate a host of protective genes, including those involved in erythropoiesis and iron metabolism. nih.govyoutube.com This mechanism has significant therapeutic relevance for conditions associated with ischemia and inflammation. nih.gov

HIF-prolyl hydroxylase inhibitors (PHIs) can mimic the body's physiological response to hypoxia, even under normal oxygen conditions. youtube.com These small-molecule compounds work by competitively inhibiting PHD activity, often by interfering with essential co-substrates like iron and 2-oxoglutarate. nih.govnih.gov The therapeutic potential of PHD inhibition is being explored in various contexts, including:

Renal Anemia : PHIs can induce the production of erythropoietin (EPO) and are used for the treatment of anemia associated with chronic kidney disease. nih.gov

Surgically Relevant Conditions : PHD modulation is a promising therapeutic strategy for managing hepatic and intestinal disorders, improving wound healing, and modulating innate immune responses. nih.gov

Ischemic Stroke : Inhibition of HIF prolyl hydroxylases is being investigated as a potential therapeutic target for stroke. cornell.edu

While the direct role of 1-(Benzylsulfanyl)-2-nitrobenzene in PHD inhibition is not established, the broader class of sulfur-containing compounds has been investigated for their interaction with metabolic enzymes. mdpi.com

Drug Discovery and Development Context

The chemical scaffold of this compound, which combines a nitroaromatic ring with a thioether linkage, presents a compelling starting point for drug discovery and development. Both the nitroaromatic and thioether moieties are recognized as important pharmacophores in medicinal chemistry, contributing to a wide range of biological activities. The exploration of this compound and its analogues is situated within the broader search for novel therapeutic agents, particularly in the fields of antimicrobial and anticancer research.

Nitroaromatic compounds have a long history in medicine, with their biological effects often linked to the reductive bioactivation of the nitro group. researchgate.net This process, which can lead to the formation of reactive nitroso and hydroxylamine (B1172632) intermediates, is a key mechanism of action for several established drugs. nih.gov This bioactivation can induce cellular damage in target organisms, such as bacteria and cancer cells, making nitroaromatics a valuable class of compounds for therapeutic development. researchgate.net For instance, nitroreductase enzymes present in certain bacteria and parasites can activate these compounds, leading to selective toxicity. nih.gov

The thioether group, on the other hand, is a common feature in many biologically active molecules and approved drugs. researchgate.net Its presence can influence a compound's lipophilicity, metabolic stability, and ability to interact with biological targets. nih.gov The sulfur atom in a thioether can participate in various non-covalent interactions and can also be a site for metabolic oxidation, which can either lead to deactivation or bioactivation of a drug. researchgate.net

The combination of these two functional groups in this compound suggests the potential for synergistic or unique biological activities. Research into related structures, such as nitrobenzenesulfonamide hybrids and other nitro-substituted heterocyclic compounds, has demonstrated significant potential in the development of new therapeutic agents. semanticscholar.org

While specific research on the biological activity of this compound is not extensively documented in publicly available literature, studies on closely related compounds provide valuable insights into its potential therapeutic applications. These studies highlight the antimicrobial and anticancer potential of molecules containing both a nitrophenyl ring and a sulfur linkage.

Antimicrobial Activity:

Research on derivatives containing the nitrobenzyl moiety has shown promising antibacterial activity. For example, certain nitrobenzyl-oxy-phenol derivatives have demonstrated significant efficacy against various bacterial strains. nih.gov One study reported that 2,3,5-trimethyl-4-((4-nitrobenzyl)oxy)phenol exhibited potent antibacterial activity against Moraxella catarrhalis, with a Minimum Inhibitory Concentration (MIC) of 11 µM, which is comparable to the antibiotic ciprofloxacin (B1669076) (MIC of 9 µM). nih.gov

Similarly, studies on 1,3,4-oxadiazole thioethers have revealed their potential as antibacterial agents. nih.gov For instance, certain derivatives have shown excellent activity against plant pathogenic bacteria like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc). researchgate.net The introduction of a benzyl (B1604629) group in some of these derivatives was found to be important for their antibacterial efficacy. researchgate.net

The following table summarizes the antimicrobial activity of some related compounds:

| Compound/Derivative Class | Target Organism(s) | Key Findings | Reference(s) |

| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis | MIC of 11 µM, comparable to ciprofloxacin. | nih.gov |

| 1,3,4-Oxadiazole thioethers | Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas oryzae pv. oryzicola (Xoc) | Compounds A10 and A18 showed EC50 values between 4.63 and 7.65 mg/L. | nih.gov |

| Nitrofuran derivatives with benzyl groups | Staphylococcus epidermidis | Compound 20 exhibited an MIC of 2 µM. | researchgate.net |

| S,S-bis substituted nitroketene dithioacetals | Escherichia coli, Staphylococcus aureus, and others | Benzyl group substitution showed good antibacterial activity. | derpharmachemica.com |

Anticancer Activity:

The nitroaromatic moiety is also a key feature in some anticancer agents, often acting as a hypoxia-activated prodrug. In the low-oxygen environment of solid tumors, specific reductases can activate these compounds to cytotoxic species.

Studies on cyclic sulfamides, which contain a sulfur-nitrogen bond, have demonstrated their potential as anticancer agents. Several synthesized compounds in one study showed selective inhibition of various cancer cell lines, with a notable effect on breast cancer (MDA-MB-468). nih.gov A representative compound from this class was found to induce apoptosis in non-small cell lung cancer cells (A549). nih.gov

Furthermore, research on 5,6,7,8-tetrahydro-isoquinolines bearing a 2-nitrophenyl group has indicated moderate anticancer activity against several cell lines. researchgate.net One compound from this series demonstrated a 50-fold increase in apoptosis in a liver cancer cell line (HEPG2) and caused cell cycle arrest at the G2/M phase. researchgate.net

The data from related compounds suggest that the this compound scaffold could be a valuable starting point for the design of novel anticancer agents.

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Reference(s) |

| Cyclic sulfamides | Breast cancer (MDA-MB-468), Lung cancer (A549) | Showed selective inhibition and induced apoptosis. | nih.gov |

| 5,6,7,8-Tetrahydro-isoquinolines with 2-nitrophenyl group | Liver cancer (HEPG2), Colon cancer (HCT116) | Compound 3 was most effective against HEGP2; Compound 9c was most effective against HCT116. Induced apoptosis and cell cycle arrest. | researchgate.net |

| N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide (DHFP) | Colon cancer (HT29), Prostate cancer (DU145) | Showed anticancer activity and docked with EGFR tyrosine kinase. | nih.gov |

| Benzotriazinone derivatives | Liver carcinoma (HepG2) | Some compounds showed potent cytotoxic activity with low IC50 values. | nih.gov |

These findings from related structures underscore the potential of this compound as a lead compound in drug discovery programs. Further synthesis and biological evaluation of its derivatives are warranted to explore its full therapeutic potential and to establish clear structure-activity relationships.

Catalysis and Material Science Applications

Catalytic Activity of 1-(Benzylsulfanyl)-2-nitrobenzene Derivatives

While direct catalytic applications of this compound are not widely reported in scientific literature, the structural motifs present in its derivatives suggest potential roles in various catalytic processes.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern asymmetric synthesis. Many organocatalysts derive their function from specific functional groups capable of activating substrates through covalent or non-covalent interactions. While there is no direct evidence of this compound or its immediate derivatives being employed as organocatalysts, the presence of a nitro group and a sulfur atom could, in principle, be exploited. For instance, the nitro group is a strong electron-withdrawing group that can influence the acidity of adjacent protons or participate in hydrogen bonding interactions, which are crucial for some catalytic cycles. However, further research would be required to design and synthesize specific derivatives of this compound that could function as effective organocatalysts in asymmetric transformations.

The reduction of nitroarenes to their corresponding anilines is a fundamental transformation in organic chemistry, with wide-ranging applications in the synthesis of dyes, pharmaceuticals, and agrochemicals. The catalytic hydrogenation of nitro compounds is a well-established and industrially significant process. It can be confidently inferred that this compound can undergo catalytic hydrogenation to yield 2-(benzylsulfanyl)aniline. This reaction is typically carried out using a variety of metal catalysts under a hydrogen atmosphere.

The general reaction is as follows:

This compound + 3 H₂ → 2-(Benzylsulfanyl)aniline + 2 H₂O

Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction conditions are generally mild, often proceeding at or near room temperature and atmospheric pressure of hydrogen, although elevated pressures and temperatures can be used to increase the reaction rate. nih.govresearchgate.netresearchgate.netmagtech.com.cnresearchgate.net

Table 1: Typical Catalysts and Conditions for Nitroarene Hydrogenation

| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure | Reference |

| Pd/C | H₂ gas | Ethanol (B145695), Methanol, Ethyl acetate (B1210297) | Room Temperature | 1-5 atm | nih.gov |

| Pt/C | H₂ gas | Ethanol, Acetic acid | Room Temperature | 1-5 atm | researchgate.net |

| Raney Nickel | H₂ gas, Hydrazine (B178648) | Ethanol | Room Temperature - 80°C | 1-10 atm | rsc.org |

| Fe/HCl | - | Water, Ethanol | Reflux | Atmospheric | - |

| SnCl₂/HCl | - | Ethanol | Reflux | Atmospheric | - |

This reduction is a key step in transforming this compound into a valuable building block for further synthetic elaborations, as discussed in the subsequent sections.

The development of catalysts for the oxidative coupling of thiols to disulfides and the selective oxidation of sulfides to sulfoxides and sulfones is an active area of research due to the importance of these functional groups in various biologically active molecules and materials. While some metal complexes and organocatalysts have shown efficacy in these transformations, there is no available scientific literature to suggest that this compound or its derivatives act as catalysts for these reactions. The research in this area has primarily focused on transition metal complexes, such as those of copper and vanadium, and specific organocatalysts designed for these oxidative processes.

Green Chemistry Principles in the Synthesis and Application of 1 Benzylsulfanyl 2 Nitrobenzene

Environmentally Benign Synthesis Strategies

The synthesis of 1-(Benzylsulfanyl)-2-nitrobenzene typically involves a nucleophilic aromatic substitution (SNAr) reaction, where a leaving group on a nitro-activated benzene (B151609) ring is displaced by a sulfur nucleophile, such as benzyl (B1604629) mercaptan. wikipedia.orgvulcanchem.com Traditional methods often rely on volatile organic solvents and stoichiometric bases, presenting opportunities for green chemistry innovations. researchgate.netnih.gov

A primary goal of green chemistry is to minimize or replace hazardous organic solvents. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Although organic substrates are often poorly soluble in water, SNAr reactions can be effectively performed in aqueous media, sometimes enhanced by additives. researchgate.netnih.gov Studies have shown that the nucleophilic displacement of a nitro group or a halogen on a nitroaromatic ring can proceed efficiently in water. nih.govresearchgate.net The use of inexpensive and benign polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) in water has been demonstrated to facilitate SNAr reactions under mild conditions with a broad functional group tolerance. rsc.org This approach, using equimolar reagents in water, highlights a sustainable pathway that could be adapted for the synthesis of this compound, significantly reducing the reliance on solvents like DMF or DMSO that are common in such syntheses. rsc.org

An even more environmentally friendly approach is the elimination of solvents altogether. Solvent-free reactions, often conducted through mechanochemistry (grinding) or thermal conditions, can lead to reduced waste, shorter reaction times, and simplified purification procedures. researchgate.netacgpubs.org While a specific solvent-free synthesis for this compound is not prominently documented, the principle has been successfully applied to related syntheses. For instance, the condensation of p-nitrophenyl hydrazine (B178648) with aromatic aldehydes has been achieved using a mechanochemical technique that is catalyst-free, rapid, and produces pure, unsolvated products. researchgate.net Similarly, the synthesis of nitrosobenzenes has been demonstrated via a completely solvent-free route that combines mechanochemical oxidation with solvent-free purification by sublimation. researchgate.net The application of techniques like twin-screw extrusion for the continuous, solvent-free synthesis of active pharmaceutical ingredients (APIs) further showcases the industrial potential of this green principle. qub.ac.uk These examples suggest that a solvent-free SNAr reaction to produce this compound is a feasible and desirable goal.

Atom economy, a concept developed by Barry Trost, is a core metric in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. primescholars.comscranton.edu Reactions with low atom economy generate significant waste, as many of the atoms from the starting materials become unwanted byproducts. primescholars.com

The synthesis of this compound is typically achieved via the reaction of 2-chloronitrobenzene with benzyl mercaptan in the presence of a base (e.g., potassium carbonate) to neutralize the HCl formed.

Reaction: C₆H₄(Cl)NO₂ + C₆H₅CH₂SH + K₂CO₃ → C₁₃H₁₁NO₂S + KCl + KHCO₃

The atom economy for this process can be calculated as follows:

Table 1: Atom Economy Calculation for the Synthesis of this compound | Compound | Molecular Formula | Molar Mass ( g/mol ) | Role | | :--- | :--- | :--- | :--- | | Reactants | | 2-Chloronitrobenzene | C₆H₄ClNO₂ | 157.56 | Reactant | | Benzyl Mercaptan | C₇H₈S | 124.21 | Reactant | | Desired Product | | this compound | C₁₃H₁₁NO₂S | 245.30 | Product | | Byproducts | | Potassium Chloride | KCl | 74.55 | Waste | | Potassium Bicarbonate | KHCO₃ | 100.12 | Waste |

Note: The base is treated as a reactant here for a more complete waste assessment, although some atom economy calculations only consider atoms directly incorporated into the main product and primary byproduct.

The percent atom economy is calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Assuming potassium carbonate is used as the base, the calculation would be complex as it's a reagent, not directly a reactant forming the main product structure. A simpler view focuses on the primary reactants and products. For the reaction C₆H₄(Cl)NO₂ + C₇H₈S → C₁₃H₁₁NO₂S + HCl, the atom economy would be:

% Atom Economy = [245.30 / (157.56 + 124.21)] x 100 = 87.0%

While this value appears high, the reaction generates inorganic salts as waste that require disposal. kccollege.ac.in Strategies to minimize waste include using catalytic systems instead of stoichiometric bases and developing one-pot processes that reduce intermediate purification steps and solvent usage. acs.orgresearchgate.net

Energy Efficiency in Chemical Processes

The sixth principle of green chemistry advocates for designing energy-efficient processes. researchgate.net Chemical manufacturing is energy-intensive, and reducing energy consumption lowers both operational costs and environmental impact, particularly CO₂ emissions. researchgate.net For the synthesis of this compound and its precursors, energy inputs are required for heating to achieve desired reaction rates.

Several strategies can enhance energy efficiency:

Catalysis: Using catalysts can lower the activation energy of a reaction, allowing it to proceed at lower temperatures and pressures, thus saving energy. researchgate.net

Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes, leading to substantial energy savings compared to conventional heating methods. researchgate.netresearchgate.net This technique has been effectively used for various nitration reactions and the synthesis of unsymmetrical sulfides. researchgate.netnih.gov

Process Optimization: Implementing continuous flow reactors instead of batch processing can improve heat transfer and process control, leading to more energy-efficient and safer operations. qub.ac.uk

Design for Reduced Toxicity and Improved Biodegradability

Green chemistry emphasizes designing chemical products that are effective yet have minimal toxicity and can degrade into harmless substances after use. nih.gov this compound contains two key structural motifs that influence its toxicological and environmental profile: the nitroaromatic group and the thioether linkage.

Nitroaromatic compounds are known for their potential toxicity and resistance to biodegradation. nih.gov The strong electron-withdrawing nature of the nitro group makes the benzene ring resistant to oxidative degradation by microorganisms. nih.gov Furthermore, the reduction of the nitro group can lead to the formation of carcinogenic aromatic amines. nih.gov

Sustainable Development in Pharmaceutical Synthesis

This compound is primarily used as a chemical intermediate. vulcanchem.com Its value in sustainable development lies in its role as a building block for more complex molecules, particularly in the pharmaceutical industry. The reduction of the nitro group in this compound yields 2-(benzylsulfanyl)aniline. organic-chemistry.org

This resulting aniline (B41778) derivative is a versatile precursor for synthesizing various nitrogen- and sulfur-containing heterocyclic compounds, which are common scaffolds in biologically active molecules and pharmaceuticals. For example, related 2-aminothiophenol (B119425) derivatives are key intermediates for benzothiazoles and other important heterocycles. acs.org By applying green chemistry principles to the synthesis of this compound, the entire downstream manufacturing process for a potential pharmaceutical agent becomes more sustainable. This includes reducing waste, eliminating hazardous solvents, and improving energy efficiency at an early stage of the synthetic sequence. acs.orgrsc.org One-pot methods that combine multiple reaction steps, such as the synthesis of N-substituted anilines via Smiles rearrangement, exemplify efforts to minimize steps and chemical waste in the production of valuable amine intermediates. acs.org

Advanced Characterization Techniques in Research on 1 Benzylsulfanyl 2 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

In the ¹H NMR spectrum of 1-(benzylsulfanyl)-2-nitrobenzene, distinct signals are expected for the protons of the benzyl (B1604629) group and the nitrobenzene (B124822) ring. The methylene (B1212753) protons (S-CH₂) of the benzyl group are anticipated to appear as a singlet in the chemical shift range of approximately 4.2-4.5 ppm. This downfield shift, compared to a simple alkane, is due to the deshielding effects of the adjacent sulfur atom and the aromatic ring.

The protons of the benzyl group's phenyl ring typically appear as a multiplet, potentially overlapping, between 7.2 and 7.4 ppm. The four protons on the disubstituted nitrobenzene ring are expected to be more downfield and exhibit complex splitting patterns due to spin-spin coupling. The proton ortho to the electron-withdrawing nitro group would be the most deshielded, likely appearing around 8.1 ppm as a doublet of doublets. The other three protons would resonate between approximately 7.2 and 7.7 ppm, with their precise shifts and multiplicities determined by their coupling with adjacent protons.

| Proton Assignment | Expected Chemical Shift (δ) ppm | Expected Multiplicity |

|---|---|---|

| Nitroaromatic H (ortho to NO₂) | ~8.1 | Doublet of Doublets (dd) |

| Nitroaromatic H's | ~7.2 - 7.7 | Multiplet (m) |

| Benzyl Aromatic H's | ~7.2 - 7.4 | Multiplet (m) |

| Benzylic CH₂ | ~4.3 | Singlet (s) |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, 13 distinct signals would be expected if all carbons are unique. The benzylic carbon (S-CH₂) would likely appear around 36-40 ppm. The carbons of the benzyl phenyl ring typically resonate in the standard aromatic region of 127-130 ppm, with the ipso-carbon (the one attached to the CH₂S group) appearing around 137 ppm.

On the nitrobenzene ring, the carbon atoms are significantly influenced by the substituents. The carbon bearing the nitro group (C-NO₂) is highly deshielded and could appear as far downfield as 148-150 ppm. The carbon attached to the sulfur (C-S) would also be shifted, likely appearing in the range of 135-140 ppm. The remaining aromatic carbons would be found between 124 and 134 ppm.

| Carbon Assignment | Expected Chemical Shift (δ) ppm |

|---|---|

| C-NO₂ | ~148 |

| C-S | ~138 |

| Benzyl ipso-C | ~137 |

| Aromatic CH (Nitro Ring) | ~124 - 134 |

| Aromatic CH (Benzyl Ring) | ~127 - 130 |

| Benzylic CH₂ | ~38 |